molecular formula C32H40O11 B1237111 Hypoloside B CAS No. 125676-80-4

Hypoloside B

Cat. No.: B1237111
CAS No.: 125676-80-4
M. Wt: 600.7 g/mol
InChI Key: DVWGIWHUFAGTJO-CZMOEYDCSA-N
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Description

Hypoloside B (C₃₂H₄₀O₁₁) is an illudane-type sesquiterpene glycoside isolated from bracken ferns (Pteridium aquilinum) and related plant species . Structurally, it features a glucose residue substituted with a (Z)-p-coumaroyl group, distinguishing it from Hypoloside A (2’-acetyl group) and Hypoloside C ((E)-p-coumaroyl group) . This compound has drawn attention due to its clastogenic (chromosome-breaking) activity and association with the carcinogenic effects of bracken fern-derived toxins like ptaquiloside (PTA) .

Properties

CAS No.

125676-80-4

Molecular Formula

C32H40O11

Molecular Weight

600.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-5-acetyloxy-4-hydroxy-2-(hydroxymethyl)-6-(7-hydroxy-2,2,5,7-tetramethyl-1-oxospiro[3,7a-dihydroindene-6,1'-cyclopropane]-3a-yl)oxyoxan-3-yl] (Z)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C32H40O11/c1-17-14-32(16-29(3,4)27(38)26(32)30(5,39)31(17)12-13-31)43-28-25(40-18(2)34)23(37)24(21(15-33)41-28)42-22(36)11-8-19-6-9-20(35)10-7-19/h6-11,14,21,23-26,28,33,35,37,39H,12-13,15-16H2,1-5H3/b11-8-/t21-,23+,24-,25-,26?,28+,30?,32?/m1/s1

InChI Key

DVWGIWHUFAGTJO-CZMOEYDCSA-N

SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C

Isomeric SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC(=O)/C=C\C5=CC=C(C=C5)O)O)OC(=O)C

Canonical SMILES

CC1=CC2(CC(C(=O)C2C(C13CC3)(C)O)(C)C)OC4C(C(C(C(O4)CO)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C

Synonyms

hypoloside B
hypoloside C

Origin of Product

United States

Comparison with Similar Compounds

Functional Implications :

2.2 Illudin M and Illudin S

Illudins (M and S) are sesquiterpenes with a distinct illudane skeleton but lack glycosidic modifications. Key differences include:

  • Structural Contrast : this compound’s glycosylation increases hydrophilicity, whereas illudins are more lipophilic, affecting bioavailability and tissue distribution .
  • Biological Activity : Both this compound and illudins exhibit clastogenicity, but illudins are more potent inducers of apoptosis in cancer cells due to their ability to alkylate DNA .

Comparison with Functionally Related Compounds

3.1 Ptaquiloside (PTA)

PTA, a major carcinogen in bracken ferns, shares environmental and metabolic pathways with this compound:

  • Mechanism: PTA hydrolyzes under alkaline conditions to form a reactive dienone intermediate, which alkylates DNA. This compound’s coumaroyl group may stabilize the molecule, delaying hydrolysis and altering metabolic activation .
3.2 Hyperoside (Quercetin-3-O-galactoside)

Contrasts include:

  • Bioactivity: Hyperoside exhibits antioxidant and anti-inflammatory properties, whereas this compound is pro-carcinogenic .
  • Structural Drivers: this compound’s sesquiterpene core drives genotoxicity, while hyperoside’s flavonoid structure supports radical scavenging .

Q & A

Basic Research Questions

Q. What are the standard chromatographic techniques for isolating Hypoloside B from plant extracts, and how can their efficiency be optimized?

  • Methodological Answer : this compound isolation typically employs reverse-phase HPLC or flash chromatography with C18 columns. Optimization involves gradient elution adjustments (e.g., acetonitrile/water ratios) and column temperature control. Efficiency is measured via purity assessments (≥95% by LC-MS) and yield calculations. Pre-purification steps, such as liquid-liquid partitioning, reduce matrix interference .

Q. Which spectroscopic methods are most reliable for structural elucidation of this compound, and what are the key spectral markers to confirm its identity?

  • Methodological Answer : NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and high-resolution mass spectrometry (HR-MS) are critical. Key markers include characteristic glycosidic proton couplings (δ 4.5–5.5 ppm in ¹H NMR) and aglycone fragmentation patterns in MS/MS. Cross-validation with published spectral databases ensures accuracy .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing false positives?

  • Methodological Answer : Use dose-response curves with at least three biological replicates and include negative controls (e.g., solvent-only treatments). False discovery rate (FDR) control via the Benjamini-Hochberg procedure (α = 0.05) adjusts for multiple comparisons in high-throughput screens. Orthogonal assays (e.g., enzymatic vs. cell-based) validate initial hits .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding this compound’s mechanism of action across different cell lines?

  • Methodological Answer : Conduct transcriptomic or proteomic profiling to identify cell line-specific signaling pathways. Use meta-analysis to integrate disparate datasets, applying weighted Z-scores to prioritize consistent findings. Experimental variables (e.g., culture conditions, passage numbers) must be standardized to isolate compound-specific effects .

Q. How can researchers apply multivariate statistical models to differentiate this compound’s effects from co-occurring compounds in complex biological matrices?

  • Methodological Answer : Partial least squares-discriminant analysis (PLS-DA) or orthogonal projections to latent structures (OPLS) can deconvolute bioactivity contributions. Validate models using permutation tests and cross-validation (e.g., 7-fold). Include spiked controls with pure this compound to confirm model specificity .

Q. What experimental approaches are required to determine the absolute configuration of this compound’s stereochemical centers, and how can computational methods validate these findings?

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations predicts stereochemistry. Match experimental ECD spectra (190–400 nm) with computed spectra for validation. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized for diffraction-quality crystals .

Q. How can researchers address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to account for factors like protein binding and metabolic clearance. Use stable isotope-labeled this compound in mass spectrometry imaging (MSI) to track tissue distribution. Validate in vitro-in vivo correlations (IVIVC) via compartmental modeling .

Methodological Considerations from Evidence

  • Experimental Reproducibility : Detailed protocols for compound characterization (e.g., NMR parameters, LC-MS conditions) must be included to enable replication .
  • Data Contradictions : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions and mitigate bias .
  • Statistical Rigor : Control Type I errors in multi-omic studies using FDR adjustments, and pre-register analysis plans to reduce hindsight bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hypoloside B
Reactant of Route 2
Hypoloside B

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